molecular formula C9H13BrN2O2 B6177329 tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate CAS No. 2210266-01-4

tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Cat. No.: B6177329
CAS No.: 2210266-01-4
M. Wt: 261.1
InChI Key:
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Description

Tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate: is a chemical compound belonging to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound features a tert-butyl group attached to the acetic acid derivative of 3-bromo-1H-pyrazole. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-bromo-1H-pyrazole and tert-butyl acetic acid.

  • Reaction Conditions: The reaction involves the esterification of 3-bromo-1H-pyrazole with tert-butyl acetic acid under acidic conditions. Common catalysts include sulfuric acid or hydrochloric acid.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Hydrogenated derivatives of the compound.

  • Substitution Products: Iodides, amines, and other substituted pyrazoles.

Scientific Research Applications

Chemistry: Tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biological studies to investigate the biological activity of pyrazole derivatives. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents. Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Tert-butyl 2-(3-chloro-1H-pyrazol-1-yl)acetate

  • Tert-butyl 2-(3-fluoro-1H-pyrazol-1-yl)acetate

  • Tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)acetate

Uniqueness: Tert-butyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is unique due to the presence of the bromine atom, which influences its reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2210266-01-4

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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